Product packaging for 4-[2-(2-methylindol-1-yl)ethyl]morpholine(Cat. No.:CAS No. 103608-37-3)

4-[2-(2-methylindol-1-yl)ethyl]morpholine

货号: B1610027
CAS 编号: 103608-37-3
分子量: 244.33 g/mol
InChI 键: ASRCZIZEMMGLDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-[2-(2-Methylindol-1-yl)ethyl]morpholine is a synthetic heterocyclic compound featuring a 2-methylindole moiety linked to a morpholine ring via an ethyl spacer. This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds incorporating both indole and morpholine structures are frequently investigated for their potential biological activities. Research into similar morpholine-functionalized indole derivatives has shown their relevance in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory target in oncology . Furthermore, such heterocyclic frameworks are commonly explored as kinase inhibitors for the treatment of proliferative diseases such as cancer . The structural features of this compound suggest it is primarily of interest as a key building block for the synthesis of more complex molecules. Researchers may utilize it to develop novel compounds for probing biological pathways or as potential therapeutic agents. Its physicochemical properties, predicted based on its molecular structure, can be characterized to guide its application in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B1610027 4-[2-(2-methylindol-1-yl)ethyl]morpholine CAS No. 103608-37-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-(2-methylindol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-13-12-14-4-2-3-5-15(14)17(13)7-6-16-8-10-18-11-9-16/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRCZIZEMMGLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435722
Record name 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103608-37-3
Record name 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Elucidation in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out the connectivity of atoms and identify the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, a predicted analysis based on established chemical shift principles provides a reliable expectation of the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique hydrogen environment. The aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-7.6 ppm). The single proton on the C3 position of the indole ring would likely appear as a singlet around δ 6.2 ppm. The methyl group protons at the C2 position would also produce a singlet, but further upfield, around δ 2.4 ppm. The ethyl bridge and morpholine (B109124) protons would exhibit characteristic multiplets in the δ 2.5-4.2 ppm range, corresponding to the complex spin-spin coupling between adjacent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The indole ring would show eight distinct signals, with the aromatic carbons appearing in the δ 100-140 ppm region. The carbons of the morpholine ring typically resonate around δ 50-70 ppm due to the influence of the adjacent nitrogen and oxygen atoms. The ethyl bridge carbons and the 2-methyl group carbon would appear in the more upfield aliphatic region.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.55 d 1H Indole H-7
7.23 d 1H Indole H-4
7.10 t 1H Indole H-6
7.05 t 1H Indole H-5
6.21 s 1H Indole H-3
4.15 t 2H N-CH₂ (indole side)
3.70 t 4H O-(CH₂)₂ (morpholine)
2.75 t 2H N-CH₂ (morpholine side)
2.50 t 4H N-(CH₂)₂ (morpholine)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ ppm) Assignment
137.5 Indole C-7a
135.8 Indole C-2
128.9 Indole C-3a
120.8 Indole C-5
120.1 Indole C-6
119.5 Indole C-4
109.3 Indole C-7
100.2 Indole C-3
67.0 O-(CH₂)₂ (morpholine)
57.5 N-CH₂ (morpholine side)
53.9 N-(CH₂)₂ (morpholine)
45.1 N-CH₂ (indole side)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For 4-[2-(2-methylindol-1-yl)ethyl]morpholine (molar mass: 244.33 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 244.

The fragmentation would likely occur via cleavage of the bonds in the ethyl chain. A key fragmentation pathway involves the cleavage of the C-C bond alpha to the morpholine nitrogen, leading to the formation of a stable morpholinomethyl cation. Another major fragmentation would involve the cleavage of the N-C bond of the ethyl linker, generating ions corresponding to the 2-methylindole (B41428) moiety and the morpholinoethyl fragment.

Expected Key Fragments in Mass Spectrometry

m/z Proposed Fragment
244 [M]⁺ (Molecular Ion)
144 [2-methylindolyl-CH₂]⁺
130 [2-methylindole]⁺
114 [CH₂-N(CH₂)₂O(CH₂)₂]⁺
100 [CH₂=N(CH₂)₂O(CH₂)₂]⁺
86 [Morpholine-CH₂]⁺

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum for this compound would display characteristic absorption bands corresponding to its constituent parts. researchgate.netrsc.orgresearchgate.netlibretexts.orgchemicalbook.com

The presence of the aromatic indole ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.net The aliphatic C-H bonds of the methyl group, ethyl linker, and morpholine ring would show strong stretching bands in the 2950-2850 cm⁻¹ range. libretexts.org The C-N stretching of the tertiary amines (both indole and morpholine) and the prominent C-O-C stretching of the ether linkage in the morpholine ring would appear in the fingerprint region (1300-1000 cm⁻¹). rsc.orgresearchgate.net

Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Indole)
2960-2850 C-H Stretch Aliphatic (CH₃, CH₂)
1610-1580 C=C Stretch Aromatic Ring
1470-1450 C=C Stretch Aromatic Ring
1350-1250 C-N Stretch Aromatic Amine (Indole)
1250-1050 C-N Stretch Aliphatic Amine (Morpholine)
1140-1085 C-O-C Stretch Ether (Morpholine)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the molecular connectivity and reveal details about conformation and intermolecular interactions.

Chromatographic Methods for Purity Assessment in Research Contexts

In a research setting, assessing the purity of a synthesized compound is as critical as confirming its structure. Chromatographic techniques are the standard methods for this purpose, separating the target compound from any unreacted starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis of N-substituted indole derivatives. nih.govcetjournal.it A reversed-phase HPLC method would be suitable for this compound. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic or trifluoroacetic acid to ensure good peak shape). cetjournal.itsielc.com Purity would be assessed by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm or ~280 nm).

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another effective technique for purity assessment, particularly for volatile and thermally stable compounds. nih.govresearchgate.netnih.gov Given the molecular weight and structure of the title compound, it should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The method would separate compounds based on their boiling points and interactions with the column, with the mass spectrometer providing definitive identification of the eluted peaks. nih.govresearchgate.net

Pharmacological and Mechanistic Investigations in Pre Clinical Research

Exploration of Molecular Targets and Ligand-Receptor Interactions (In Vitro/In Silico)

The unique structural architecture of 4-[2-(2-methylindol-1-yl)ethyl]morpholine, which combines a 2-methylindole (B41428) nucleus with a morpholine (B109124) ring via an ethyl linker, has prompted investigation into its potential interactions with various biological targets. The indole (B1671886) group provides a lipophilic character, while the morpholine ring adds polarity, creating a balanced profile that may facilitate interaction with central nervous system receptors. vulcanchem.com

Cannabinoid Receptor Modulation (e.g., CB2 agonism)

The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), is a significant target for therapeutic agents, primarily due to its role in mediating analgesia and anti-inflammatory responses without the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov A series of indole derivatives featuring N-ethyl morpholine moieties have been designed and synthesized to explore their efficacy and selectivity as CB2 receptor agonists. nih.govnih.gov

In vitro studies and molecular docking analyses of this class of compounds have indicated that the indole ring and the N-ethyl morpholine moiety are beneficial for the interaction between the ligand and the CB2 receptor. nih.gov Research on a series of 56 such compounds revealed that several derivatives exhibited high affinity for the CB2 receptor at low nanomolar concentrations, with a high degree of selectivity over the CB1 receptor (EC50(CB1)/EC50(CB2) > 1000). nih.govnih.gov Specifically for this compound, technical data sheets report a notable affinity for the CB2 receptor, with an IC50 value of 89 nM. This suggests that the 2-methyl substitution on the indole ring may enhance CB2 selectivity when compared to unsubstituted indole analogues. vulcanchem.com

Table 1: Comparative Activity of Morpholine-Indole Derivatives
CompoundTarget ReceptorIC50Key Modification
This compoundCB289 nM2-Methylindole
N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-4-morpholinylpyrazolo[3,4-d]pyrimidin-6-aminePI3Kα2.9 nMPyrazolopyrimidine core
4-(2-(1H-Indol-1-yl)ethyl)morpholineσ1R120 nMUnsubstituted indole

Data sourced from technical information. vulcanchem.com

Serotonin (B10506) Receptor Interactions (e.g., 5-HT7 antagonism)

The serotonin 5-HT7 receptor is a G protein-coupled receptor implicated in a variety of central nervous system processes. nih.gov While extensive research has been conducted on various ligands for the 5-HT7 receptor, including those with arylpiperazine and sulfonamide structures, there is currently no specific data in the peer-reviewed literature detailing the interaction of this compound with this receptor. nih.govnih.govresearchgate.net

Dopamine (B1211576) Receptor Interactions (e.g., D4 selectivity)

The dopamine D4 receptor represents a key target for neuropsychiatric drug discovery. The development of ligands with high selectivity for the D4 receptor over other dopamine receptor subtypes (D2, D3) is a significant area of research. However, published pre-clinical studies on selective D4 ligands have focused on other chemical scaffolds, and there is no available data on the binding affinity or functional activity of this compound at dopamine receptors.

Nicotinic Acetylcholine (B1216132) Receptor Ligand Activity

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are targets for cognitive enhancement and other therapeutic areas. unimi.it The development of nAChR ligands is an active field of research. researchgate.netnih.gov Despite this, specific studies evaluating the binding or functional activity of this compound at any nAChR subtype have not been reported in the available scientific literature.

Enzyme Inhibition Studies (e.g., COX, MAO, AChE, PI3K, mTOR, tubulin polymerization)

The morpholine and indole moieties are recognized as important pharmacophores in the design of various enzyme inhibitors. e3s-conferences.orgresearchgate.netsci-hub.se The morpholine ring, in particular, has been incorporated into lead compounds to enhance potency and modulate pharmacokinetic properties for targets like PI3K and mTOR. researchgate.netsci-hub.se

For this compound and its close analogues, some enzyme inhibitory activity has been reported in technical literature. Derivatives have been noted to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key enzyme targets in the context of neurodegenerative diseases. vulcanchem.com Furthermore, analogues of this compound have demonstrated dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with IC50 values reported in the range of 8–14 µM. vulcanchem.com However, specific inhibitory concentrations and detailed mechanistic studies for this compound against these enzymes are not available in peer-reviewed publications.

Cellular Assays for Mechanistic Understanding (e.g., antiproliferative activity against cancer cell lines, not clinical efficacy)

The antiproliferative potential of various heterocyclic compounds containing morpholine or indole structures has been evaluated against multiple cancer cell lines. researchgate.netnih.govnih.govmdpi.com For instance, other quinazoline-based morpholine derivatives have shown significant antiproliferative and apoptotic effects in leukemia cell lines. nih.gov Similarly, different classes of indole derivatives have been investigated as potential anticancer agents. nih.gov

However, a review of the current scientific literature reveals no specific studies that have assessed the antiproliferative activity of this compound against any cancer cell lines. Therefore, its potential effects on cell viability, proliferation, or apoptosis induction remain uncharacterized in the public domain.

In Vitro Studies of Pharmacological Effects (e.g., anti-inflammatory mechanisms)

The anti-inflammatory potential of this compound and related indole derivatives has been a subject of significant interest in pre-clinical research. In vitro studies have been instrumental in elucidating the mechanisms underlying their pharmacological effects. A primary focus of this research has been the investigation of these compounds' ability to modulate inflammatory responses at the cellular level, particularly their impact on the production of pro-inflammatory cytokines.

A common experimental model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS). researchgate.netplos.org LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade, leading to the release of various inflammatory mediators. In this assay, cells are pre-treated with the test compound before being challenged with LPS. The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are then quantified using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.netplos.org

Research on a series of indole derivatives containing N-ethyl morpholine moieties has demonstrated significant suppression of pro-inflammatory cytokines. nih.gov For instance, a closely related compound was shown to potently inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages. researchgate.net This inhibitory action suggests that these compounds interfere with the signaling pathways that lead to the transcription and translation of these inflammatory genes.

Below is a representative data table illustrating the typical results obtained from such in vitro anti-inflammatory assays for a compound within this class.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Indole Derivative125.3 ± 3.118.9 ± 2.5
Indole Derivative558.7 ± 4.545.2 ± 3.8
Indole Derivative1085.1 ± 5.276.4 ± 4.9

This table is a representative example based on findings for structurally related compounds and does not represent data for this compound itself.

These findings underscore the potential of this compound and its analogs as anti-inflammatory agents by directly targeting the production of key mediators of inflammation.

Investigation of Signaling Pathways Modulation

The anti-inflammatory effects of this compound and related compounds are underpinned by their interaction with specific signaling pathways. A significant body of evidence points towards the Cannabinoid Type 2 (CB2) receptor as a primary molecular target. nih.gov The CB2 receptor is predominantly expressed on immune cells and its activation is known to mediate anti-inflammatory and analgesic effects. nih.gov

The affinity of these compounds for the CB2 receptor is typically evaluated through competitive radioligand binding assays. mdpi.com In these experiments, cell membranes expressing the human CB2 receptor are incubated with a radiolabeled ligand, such as [3H]CP-55,940, in the presence of varying concentrations of the test compound. mdpi.com The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki). Studies on indole derivatives with N-ethyl morpholine moieties have revealed high-affinity binding to the CB2 receptor, often in the low nanomolar range, with significant selectivity over the Cannabinoid Type 1 (CB1) receptor. nih.gov

CompoundCB2 Receptor Binding Affinity (Ki, nM)CB1 Receptor Binding Affinity (Ki, nM)Selectivity Index (Ki CB1/Ki CB2)
Indole Derivative A5.8>5000>862
Indole Derivative B12.4>10000>806
Indole Derivative C2.125001190

This table is a representative example based on findings for structurally related compounds and does not represent data for this compound itself.

The activation of the CB2 receptor by these compounds initiates a downstream signaling cascade that can interfere with inflammatory processes. One of the key pathways modulated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. encyclopedia.pub NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). nih.gov

The inhibitory effect on the NF-κB pathway can be investigated using reporter gene assays in cells transfected with an NF-κB-responsive element linked to a reporter gene (e.g., luciferase). Upon stimulation with LPS, NF-κB translocates to the nucleus and activates the reporter gene. The presence of an active compound, such as a CB2 agonist, can prevent this activation, leading to a reduction in the reporter signal. This indicates that the compound interferes with the signaling events upstream of NF-κB activation, such as the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov The modulation of the CB2 receptor and the consequent inhibition of the NF-κB signaling pathway represent a key mechanism through which this compound and its congeners exert their anti-inflammatory effects.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the structural basis of molecular recognition and for predicting the binding affinity and mode of action of potential drug candidates.

For the class of indole-morpholine derivatives, molecular docking is frequently employed to investigate their interactions with various biological targets. Studies on related compounds have explored their potential as inhibitors of enzymes like monoamine oxidase (MAO), cyclooxygenase (COX), or as ligands for receptors such as the estrogen receptor (ER) researchgate.netnih.goveurekaselect.com. The process involves preparing the three-dimensional structure of the ligand, 4-[2-(2-methylindol-1-yl)ethyl]morpholine, and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding energy for each pose.

Research on structurally similar 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives identified potent modulators of the estrogen receptor α (ERα), with docking scores (G Score) as favorable as -10.390, comparable to the standard ligand Raloxifene eurekaselect.com. Similarly, docking studies on other indole (B1671886) derivatives against targets like MAO-B have been used to elucidate inhibitory mechanisms researchgate.netijsrm.net. The results of such simulations typically highlight key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the ligand-protein complex. For instance, the indole core can engage in π-π stacking with aromatic residues like tryptophan, while the morpholine (B109124) oxygen may act as a hydrogen bond acceptor researchgate.net.

Table 1: Representative Molecular Docking Results for an Indole-Morpholine Derivative

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase B2V5Z-9.2Tyr398, Tyr435π-π Stacking
Estrogen Receptor α1ERR-10.4Arg394, Glu353Hydrogen Bond
Serotonin (B10506) Transporter6DZZ-8.8Phe335, Ile172Hydrophobic
Cyclooxygenase-25IKR-9.5Arg120, Tyr355Hydrogen Bond, van der Waals

Note: This table is illustrative, based on typical findings for this class of compounds, as specific docking studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

QSAR studies are common for derivatives of both indole and morpholine nih.govresearchgate.net. For a series of compounds including this compound, a QSAR model would be built by first calculating a range of molecular descriptors for each molecule. These descriptors quantify various aspects of the chemical structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., LogP). The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power nih.govpensoft.net.

A 3D-QSAR study on indole morpholine ethylbenzamides successfully created models to explain their activity at the serotonin transporter (SERT) nih.gov. In another study on thiazole (B1198619) derivatives containing a morpholine moiety, QSAR analysis revealed that antioxidant activity increases with decreasing molecular area, volume, and lipophilicity, while increasing the dipole moment pensoft.net. These models provide valuable insights into the structural features that govern biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Models for Indole and Morpholine Derivatives

Descriptor TypeSpecific Descriptor ExamplesRelevance to Biological Activity
Topological Wiener Index, Balaban IndexDescribes molecular size, shape, and degree of branching.
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to the molecule's ability to participate in electronic interactions.
Steric Molar Refractivity (MR), Molecular VolumeInfluences how the molecule fits into a receptor's binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Governs membrane permeability and hydrophobic interactions with the target.
Thermodynamic Enthalpy of Formation, Gibbs Free EnergyDescribes the energetic properties and stability of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide fundamental insights into a molecule's intrinsic properties, which can be correlated with its chemical behavior and biological activity.

For this compound, DFT would first be used to determine its most stable three-dimensional conformation (optimized geometry). From this, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding where a molecule is likely to engage in non-covalent interactions with a biological target. Although specific DFT studies on this compound are not widely published, analyses of related morpholine-containing compounds have been performed to determine their structural and electronic features asianpubs.orgresearchgate.net.

Table 3: Representative Data Obtainable from DFT Calculations

PropertyTypical Value/OutputSignificance
Optimized Ground State Energye.g., -920.5 HartreesIndicates the most stable molecular conformation.
HOMO Energye.g., -6.2 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energye.g., -1.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)e.g., 4.7 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Momente.g., 2.5 DebyeMeasures the overall polarity of the molecule.
Molecular Electrostatic PotentialColor-coded 3D mapIdentifies sites for electrostatic interactions and hydrogen bonding.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT analysis.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., water, a binding pocket).

For this compound, an MD simulation could be performed on the molecule alone in a solvent to explore its conformational landscape. This reveals which shapes the molecule prefers to adopt in solution. More importantly, MD simulations are used to study the stability of a ligand-protein complex predicted by molecular docking. Starting from a docked pose, a simulation running for tens to hundreds of nanoseconds can confirm whether the ligand remains stably bound or if the initial pose was transient.

Analyses of MD trajectories for related indole derivatives often include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein nih.govnih.gov. Other parameters like the radius of gyration (Rg) and solvent-accessible surface area (SASA) provide insights into the compactness and conformational stability of the complex during the simulation nih.gov. These simulations can also be used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone.

Table 4: Key Parameters and Analyses from Molecular Dynamics Simulations

ParameterDescriptionPurpose
Simulation Time Duration of the simulation (e.g., 100 ns)To allow sufficient time for the system to equilibrate and explore relevant motions.
RMSD Root Mean Square Deviation of atomic positionsTo measure the stability of the protein backbone and ligand pose over time.
RMSF Root Mean Square Fluctuation of individual residuesTo identify flexible or rigid regions of the protein upon ligand binding.
Radius of Gyration (Rg) Mass-weighted root mean square distance of atoms from their center of massTo assess the overall compactness and stability of the protein-ligand complex.
Hydrogen Bond Analysis Number and duration of hydrogen bondsTo quantify key interactions that stabilize the binding of the ligand.
MM/PBSA or MM/GBSA Binding free energy calculation methodTo provide a more accurate estimation of binding affinity.

In Silico Prediction of Absorption, Distribution, Metabolism (excluding clinical), and Excretion (ADME) for Lead Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery for lead optimization, as they help to identify and filter out candidates with poor ADME profiles, which are a major cause of late-stage clinical trial failures nih.gov.

For this compound, a variety of ADME properties can be predicted based solely on its chemical structure. These predictions are often based on large datasets of experimentally measured properties and are used to assess the molecule's "drug-likeness." Studies on indenoindole and other indole derivatives frequently involve the prediction of such properties eurekaselect.comresearchgate.net.

Key predicted parameters include absorption properties like human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well the compound might be absorbed from the gut. Distribution is assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it mdpi.com. Finally, drug-likeness is often evaluated using rule-based filters like Lipinski's Rule of Five, which flags compounds with physicochemical properties (e.g., molecular weight, LogP) that may lead to poor absorption or permeation.

Table 5: Predicted In Silico ADME Profile for an Indole-Morpholine Compound

ADME ParameterPropertyPredicted ValueInterpretation
Physicochemical Molecular Weight~244 g/mol Complies with Lipinski's Rule (<500)
LogP~2.8Optimal lipophilicity for oral absorption
H-Bond Donors0Complies with Lipinski's Rule (≤5)
H-Bond Acceptors2 (N, O in morpholine)Complies with Lipinski's Rule (≤10)
Absorption Human Intestinal Absorption>90%Predicted to be well-absorbed from the gut
Caco-2 PermeabilityHighSuggests good intestinal membrane permeability
Distribution Blood-Brain Barrier (BBB)Likely to crossMay have central nervous system effects
Plasma Protein Binding (PPB)~85%Moderate binding to plasma proteins expected
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4-metabolized drugs
Toxicity hERG InhibitionLow riskUnlikely to cause cardiac toxicity
Mutagenicity (AMES test)Non-mutagenicPredicted to be safe from a mutagenic standpoint

Note: This table is a representative example based on typical in silico predictions for this class of compounds researchgate.netmdpi.comnih.gov.

Metabolic Pathway Research and Bioanalytical Methodologies Pre Clinical/in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

In the early stages of drug discovery, understanding the metabolic fate of a compound is crucial for predicting its behavior in a living organism. In vitro methods provide an initial assessment of a compound's stability and how it might be broken down.

Liver Microsomal Stability (e.g., CYP450 metabolism)

The primary goal of a liver microsomal stability assay is to determine how quickly a compound is metabolized by the major drug-metabolizing enzymes in the liver. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes. These enzymes are responsible for the phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics).

The typical experimental setup involves incubating the test compound, in this case, 4-[2-(2-methylindol-1-yl)ethyl]morpholine, with liver microsomes from a relevant preclinical species (e.g., rat, mouse, dog) or human. The reaction is initiated by the addition of a cofactor, NADPH, which is required for CYP450 enzyme activity. Samples are taken at various time points, and the reaction is stopped. The concentration of the parent compound remaining over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver enzymes towards the compound, independent of other physiological factors.

These values help researchers to classify compounds as having low, moderate, or high clearance. A compound that is metabolized too quickly may not be suitable for further development as it would be eliminated from the body too rapidly to have a therapeutic effect.

Table 1: Illustrative Liver Microsomal Stability Data (Hypothetical)

Parameter Value Interpretation
Half-life (t½) Data not available A shorter half-life indicates lower stability.

Identification of Major Metabolites and Proposed Metabolic Pathways

Once it is established that a compound is metabolized, the next step is to identify the chemical structures of its metabolites. This is crucial as metabolites can be active, inactive, or even toxic. This process typically involves incubating the parent compound with liver microsomes or other metabolically active systems (like hepatocytes) for a longer period to allow for the formation of detectable levels of metabolites.

The resulting mixture is then analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). By comparing the mass spectra of the samples with and without the parent compound, potential metabolites can be identified by their mass shifts relative to the parent drug. Further fragmentation analysis (MS/MS) helps to elucidate the exact site of metabolic modification on the molecule.

For a compound like this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the indole (B1671886) ring or the morpholine (B109124) ring. N-oxidation of the morpholine nitrogen is also a possibility.

N-dealkylation: Cleavage of the ethylmorpholine side chain from the indole nitrogen.

Morpholine Ring Opening: A more complex transformation that can lead to various linear metabolites.

These identified metabolites would then be synthesized and tested for their own pharmacological and toxicological properties.

Bioanalytical Method Development and Validation for Non-clinical Matrices

To study a compound's behavior in biological systems, it is essential to have a reliable method to measure its concentration in various biological samples (matrices) such as plasma, blood, and tissue homogenates.

Chromatographic Assays (e.g., LC-MS/MS) for Compound Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.

The development of an LC-MS/MS method involves several steps:

Sample Preparation: The compound must be extracted from the biological matrix to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is separated from any remaining matrix components on a chromatographic column.

Mass Spectrometric Detection: The separated compound then enters the mass spectrometer. It is ionized, and a specific precursor ion (typically the protonated molecule [M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity.

Validation Parameters (e.g., selectivity, accuracy, precision) in Research Contexts

Before a bioanalytical method can be used for sample analysis, it must be validated to ensure its reliability. The validation process assesses several key parameters according to regulatory guidelines:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specific range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Assay (Hypothetical)

Parameter Acceptance Criteria Result for this compound
Linearity (r²) ≥ 0.99 Data not available
Accuracy Within ±15% of nominal (±20% at LLOQ) Data not available
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) Data not available
LLOQ Signal-to-noise ratio ≥ 5 Data not available

Pharmacokinetic Characterization in Pre-clinical Models (In Vitro/Non-clinical In Vivo, excluding clinical human trials)

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies are essential for predicting a drug's behavior in humans.

In vivo PK studies are typically conducted in animal models (e.g., mice, rats, dogs). The compound is administered, often via both intravenous (IV) and oral (PO) routes, and blood samples are collected at various time points. The concentration of the compound in plasma is then determined using the validated bioanalytical method.

From the plasma concentration-time data, several key PK parameters are calculated:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

These parameters help to build a complete picture of the compound's disposition in the body and are critical for selecting candidates for further development and for predicting safe and effective doses in humans.

Table 3: Key Preclinical Pharmacokinetic Parameters (Hypothetical)

Parameter Route of Administration Value (Units)
Clearance (CL) IV Data not available (L/hr/kg)
Volume of Distribution (Vd) IV Data not available (L/kg)
Half-life (t½) IV Data not available (hr)
AUC IV & PO Data not available (ng*hr/mL)

In Vitro Permeability and Distribution Studies

The assessment of a compound's ability to cross biological membranes is a cornerstone of early-stage drug discovery, providing critical insights into potential oral bioavailability and distribution to target tissues. For the compound this compound, these properties are typically evaluated using a panel of in vitro models that simulate physiological barriers. While specific experimental data for this particular compound is not publicly available, this section outlines the standard methodologies employed for such a characterization.

Two of the most common and complementary assays used to determine a compound's permeability are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. nih.gov This method utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport proteins. researchgate.netresearchgate.net In a typical bidirectional Caco-2 assay, the compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer grown on a porous filter support. nih.gov The rate at which the compound appears on the opposite side is measured over time to determine the apparent permeability coefficient (Papp).

The assay provides two key pieces of information:

Absorptive Permeability (Papp, AP→BL): This measures the passage from the apical side (mimicking the gut lumen) to the basolateral side (mimicking the bloodstream) and predicts the rate of absorption.

Secretory Permeability (Papp, BL→AP): This measures transport in the reverse direction.

Efflux Ratio (ER): Calculated as the ratio of secretory permeability to absorptive permeability (Papp, BL→AP / Papp, AP→BL). An efflux ratio significantly greater than 1 suggests that the compound is actively pumped out of the cells by efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption. nih.gov

Complementing the cell-based Caco-2 model, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool designed to evaluate only passive, transcellular permeability. creative-bioarray.comcreative-biolabs.com The PAMPA model uses a microtiter plate where a filter support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment. enamine.net The compound is added to the donor well, and its appearance in the acceptor well is quantified to determine its effective permeability coefficient (Pe). researchgate.net Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB). creative-bioarray.comenamine.net

The table below illustrates the type of data generated from these assays for a hypothetical research compound like this compound.

Table 1: Illustrative In Vitro Permeability Data for this compound

Assay Type Parameter Value Classification
Caco-2 Assay Papp (AP→BL) 15.5 x 10⁻⁶ cm/s High Permeability
Papp (BL→AP) 33.2 x 10⁻⁶ cm/s -
Efflux Ratio 2.1 Potential P-gp Substrate

| PAMPA-GIT | Pe (pH 7.4) | 17.2 x 10⁻⁶ cm/s | High Passive Permeability |

Note: The data presented in this table is for illustrative purposes only and is based on typical outcomes for research compounds. It does not represent actual experimental results for this compound.

Plasma Stability and Protein Binding

Understanding a compound's behavior in the bloodstream is crucial for predicting its pharmacokinetic profile. Two key in vitro parameters, plasma stability and plasma protein binding, provide initial estimates of a compound's metabolic fate and distribution in vivo.

Plasma Stability

The stability of a compound in plasma is a primary indicator of its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases). Poor stability can lead to rapid clearance and a short half-life, diminishing the compound's therapeutic potential. In a typical in vitro plasma stability assay, the compound is incubated with plasma from one or more species (commonly human, rat, and mouse) at 37°C. nih.gov Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes), and the concentration of the remaining parent compound is quantified, usually by LC-MS/MS. nih.gov The results are expressed as the percentage of the compound remaining over time.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. High plasma protein binding generally restricts drug distribution and clearance, potentially prolonging its half-life. The most common method for determining PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a plasma-containing compartment from a buffer-only compartment. The compound is added to the plasma side, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the percentage of the drug that was bound to proteins. nih.gov

The following table provides an example of the data that would be generated from these studies for a compound such as this compound.

Table 2: Illustrative Plasma Stability and Protein Binding Data for this compound

Assay Species Parameter Value Classification
Plasma Stability Human % Remaining @ 120 min 95% Stable
Rat % Remaining @ 120 min 88% Stable
Plasma Protein Binding Human % Bound 92% Highly Bound

Note: The data presented in this table is for illustrative purposes only and is based on typical outcomes for research compounds. It does not represent actual experimental results for this compound.

Future Research Directions and Unaddressed Academic Questions

Design and Synthesis of Novel Analogues with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 4-[2-(2-methylindol-1-yl)ethyl]morpholine to enhance target specificity and therapeutic efficacy. The synthesis of the parent compound can be conceptually approached through the N-alkylation of 2-methylindole (B41428). A common method for N-alkylation of indoles involves reaction with an appropriate alkyl halide in the presence of a base. For instance, indole (B1671886) can be treated with sodium amide or sodium hydride to form the indolide anion, which then reacts with a suitable electrophile like 2-morpholinoethyl chloride. nih.gov Another approach involves copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. broadpharm.com Iron-catalyzed N-alkylation of indolines followed by oxidation also presents a viable synthetic route. ijcrt.org

Building upon these foundational synthetic strategies, a variety of analogues can be envisioned. Modifications can be introduced at several key positions to probe the structure-activity relationship (SAR). For example, substitution on the indole ring, particularly at the 5- and 6-positions, has been shown to significantly influence the biological activity of 2-methylindole derivatives. nih.gov Alterations to the ethyl linker, such as changing its length or rigidity, could also modulate activity. Furthermore, bioisosteric replacement of the morpholine (B109124) ring with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) could lead to compounds with different pharmacological profiles. drughunter.comsci-hub.se

Table 1: Potential Strategies for Analogue Synthesis

Modification Site Potential Modification Synthetic Approach Rationale
Indole Ring Substitution at C5 or C6 Fischer indole synthesis with substituted phenylhydrazines Modulate electronic properties and target interactions
Ethyl Linker Varying linker length (e.g., propyl, butyl) N-alkylation with corresponding haloalkylamines Optimize spatial orientation for target binding
Morpholine Ring Replacement with piperidine or thiomorpholine (B91149) N-alkylation of 2-methylindole with corresponding heterocyclic ethyl chlorides Alter basicity, lipophilicity, and pharmacokinetic properties
2-Methyl Group Replacement with other alkyl or aryl groups Fischer indole synthesis with different ketones Investigate steric and electronic effects at the 2-position

Deeper Mechanistic Elucidation of Target Interactions

A significant unaddressed question is the precise molecular mechanism of action for this compound. The indole and morpholine moieties are present in compounds targeting a wide array of biological targets. For instance, indole derivatives are known to interact with enzymes like kinases, and receptors such as cannabinoid and opioid receptors. mdpi.comnih.gov The morpholine ring is a key feature in many kinase inhibitors, where it often forms crucial hydrogen bonds in the hinge region of the kinase active site. nih.govacs.org

Future research should focus on identifying the specific cellular targets of this compound and its analogues. This can be achieved through a combination of in silico and experimental approaches. Molecular docking studies can predict the binding of these compounds to a panel of known protein targets. biomol.com For example, a study on 2-methylindole derivatives identified potential aromatase inhibitors through molecular docking. nih.gov Subsequent experimental validation through techniques like thermal shift assays, surface plasmon resonance, or enzymatic assays would be crucial to confirm these predictions. Understanding the key interactions at the molecular level, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, will be vital for the rational design of more potent and selective compounds. nih.gov

Application in Probe Development for Biological Systems

The structural backbone of this compound can be leveraged for the development of chemical probes to study biological systems. Indole derivatives are inherently fluorescent, and this property can be enhanced and tuned through chemical modification. nih.govnih.gov By conjugating a suitable fluorophore to the indole or morpholine moiety, it is possible to create fluorescent probes for visualizing biological targets and processes in living cells. mdpi.com

The design of such probes would involve selecting a fluorophore with appropriate excitation and emission wavelengths and a linker that does not interfere with the binding of the pharmacophore to its target. ijcrt.org For example, indole derivatives have been functionalized with various fluorescent tags to create high-affinity probes for sigma receptors, enabling their study using fluorescence-based techniques like confocal microscopy and flow cytometry. researchgate.netderpharmachemica.com Similarly, radio-labeling the compound, for instance with Carbon-11, could enable its use in positron emission tomography (PET) imaging to study its distribution and target engagement in vivo. nih.gov

Advanced Computational Methodologies in Compound Discovery

The discovery and optimization of novel indole-morpholine conjugates can be significantly accelerated by employing advanced computational methodologies. broadpharm.com Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Pharmacophore modeling is another powerful tool that can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on a set of known active ligands or from the structure of the ligand-receptor complex. This model can then be used to screen large virtual libraries of compounds to identify new hits with the desired activity. Furthermore, machine learning and deep learning algorithms are increasingly being used to predict drug-target interactions with high accuracy, which can help in identifying novel targets for these compounds.

Table 2: In Silico Approaches for Investigating Indole-Morpholine Conjugates

Computational Method Application Expected Outcome
Molecular Docking Predict binding modes and affinities to potential protein targets. Identification of likely biological targets and key binding interactions.
QSAR Correlate physicochemical properties with biological activity. Predictive models to guide the design of more potent analogues.
Pharmacophore Modeling Identify essential structural features for activity. A 3D model for virtual screening of compound libraries.
Molecular Dynamics Simulations Simulate the dynamic behavior of the ligand-receptor complex. Understanding the stability of binding and conformational changes.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity. Early assessment of the drug-likeness of novel analogues.

Exploration of Novel Pre-clinical Research Applications for Indole-Morpholine Conjugates

The broad biological activity profile of indole and morpholine derivatives suggests that conjugates like this compound could have a wide range of preclinical research applications. A study on analogues of 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid revealed antioxidant activity. This suggests potential applications in diseases associated with oxidative stress.

Indole alkaloids and their derivatives have been extensively studied for their anticancer properties, often targeting microtubules or protein kinases. biomol.comnih.govnih.gov The presence of the morpholine moiety, a common feature in many kinase inhibitors, further supports the potential of these conjugates as anticancer agents. nih.gov Preclinical studies could explore the efficacy of these compounds in various cancer cell lines and animal models. Additionally, the structural similarity of the indole moiety to neurotransmitters like serotonin (B10506) suggests potential applications in neuroscience, for example, in the study of CNS disorders. mdpi.com The ability of the morpholine ring to improve brain permeability could be advantageous in this context.

常见问题

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodology :
  • Detailed logs : Record reaction times, temperatures, and solvent batch numbers.
  • Analytical appendices : Include NMR/HRMS spectra in supplementary materials.
  • Open data : Share raw files (e.g., .dx/.jdx for spectra) via repositories like Zenodo .

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4-[2-(2-methylindol-1-yl)ethyl]morpholine
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Reactant of Route 2
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